molecular formula C10H12N2OS B2491336 N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide CAS No. 2034551-57-8

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

Cat. No.: B2491336
CAS No.: 2034551-57-8
M. Wt: 208.28
InChI Key: DSEADCISHGBGJB-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide is a heterocyclic compound that features a thiophene ring and a dihydropyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide typically involves the condensation of thiophene derivatives with dihydropyridine precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance yield and purity. For example, the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal-Knorr reaction can improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes.

Properties

IUPAC Name

N-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-10(11-9-5-4-8-14-9)12-6-2-1-3-7-12/h1-2,4-5,8H,3,6-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEADCISHGBGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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